4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives, including compounds similar to 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carbonyl chloride, typically involves ring closure reactions followed by chlorination or functionalization steps. One study discusses the synthesis of related compounds through ring opening followed by ring closure reactions, indicating a method that might be applicable to the synthesis of our compound of interest (Halim & Ibrahim, 2022).
Scientific Research Applications
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Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Field : Chemistry
- Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of different synthetic strategies are considered .
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Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines
- Field : Biomedical Sciences
- Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- Methods : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : The biomedical applications of such compounds are discussed .
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Inhibition of Cancer Cell Growth
- Field : Oncology
- Summary : Certain novel compounds that include the 1H-pyrazolo[3,4-b]pyridine structure have been tested for their ability to inhibit the growth of cancer cells .
- Methods : The inhibitory effect of these compounds was measured using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50% .
- Results : All the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, compared to sorafenib (a cancer drug) with an IC50 of 0.184 ± 0.01 μM .
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Interaction with TRKA
- Field : Biochemistry
- Summary : Certain compounds with the 1H-pyrazolo[3,4-b]pyridine structure have been studied for their interaction with TRKA, a protein that plays a key role in certain biological processes .
- Methods : A molecular docking study was used to evaluate the binding mode between the compounds and TRKA .
- Results : The study provided insights into how these compounds might interact with TRKA .
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Anti-Inflammatory and Analgesic Activities
- Field : Pharmacology
- Summary : Some 1H-pyrazolo[3,4-b]pyridine derivatives have been found to exhibit anti-inflammatory and analgesic activities .
- Methods : The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, while the analgesic activity was assessed using the acetic acid-induced writhing test in mice .
- Results : The tested compounds showed significant anti-inflammatory and analgesic activities, comparable to the standard drugs used in the study .
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Antibacterial Activities
- Field : Microbiology
- Summary : Certain 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated antibacterial activities against various bacterial strains .
- Methods : The antibacterial activity was evaluated using the disc diffusion method and the minimum inhibitory concentration (MIC) was determined .
- Results : The compounds showed promising antibacterial activities, with some compounds exhibiting MIC values comparable to those of standard antibiotics .
properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c1-4-6-7(10)5(8(11)15)3-12-9(6)14(2)13-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLNFENZAFTHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370909 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride | |
CAS RN |
175201-95-3 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175201-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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